

Binding Kinetics of AZ505 to SMYD2: A Technical Overview

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Compound of Interest

Compound Name: AZ505

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This guide provides an in-depth analysis of the binding kinetics of **AZ505**, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2). SMYD2 is a protein lysine methyltransferase implicated in the regulation of various cellular processes and is considered a target in oncology.^[1] Understanding the kinetic and thermodynamic parameters of the **AZ505**-SMYD2 interaction is crucial for researchers, scientists, and professionals involved in drug development and epigenetic research.

Quantitative Binding and Inhibition Data

The interaction between **AZ505** and SMYD2 has been characterized by several key quantitative metrics, establishing its potency and selectivity. These values, derived from various biophysical and biochemical assays, are summarized below.

Parameter	Value	Method	Description
IC ₅₀	0.12 μ M (120 nM)	Radiometric Assay	The concentration of AZ505 required to inhibit 50% of SMYD2 enzymatic activity.[2] [3][4][5]
K _i	0.30 μ M (300 nM)	Michaelis-Menten Kinetics	The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.[2][4]
K _e	0.50 μ M (500 nM)	Isothermal Titration Calorimetry (ITC)	The dissociation constant, measuring the equilibrium between the inhibitor-enzyme complex and its dissociated components.[3][4][6]
Δ H	-3.4 kCal/mol	Isothermal Titration Calorimetry (ITC)	The enthalpy change upon binding, indicating the contribution of hydrogen bonds and van der Waals forces. [6]
T Δ S	5 kCal/mol	Isothermal Titration Calorimetry (ITC)	The entropy change upon binding, suggesting that the interaction is primarily driven by entropy, likely due to hydrophobic interactions.[6]

Selectivity	>600-fold	Radiometric Assays	AZ505 shows significantly higher potency for SMYD2 compared to other histone methyltransferases like SMYD3, DOT1L, and EZH2 (IC ₅₀ > 83.3 μM for others).[3][4][5]
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Mechanism of Inhibition

Kinetic analyses have demonstrated that **AZ505** acts as a substrate-competitive inhibitor of SMYD2.[2][6][7] Crystal structures reveal that **AZ505** binds directly within the peptide-binding groove of the SMYD2 enzyme.[1][6] This binding is dependent on the presence of the cofactor S-adenosylmethionine (SAM).[4][6]

The inhibition mechanism is further defined as uncompetitive with respect to SAM.[4][6] This means **AZ505** preferentially binds to the SMYD2-SAM complex, competing with the peptide substrate (such as p53 or histone H3) for access to the active site.[4][6] Thermodynamic data from Isothermal Titration Calorimetry (ITC) shows that the binding is primarily entropy-driven, a characteristic often associated with interactions mediated by hydrophobic forces with few specific hydrogen bonds.[3][5][6]

Experimental Protocols

The quantitative data presented were determined using specific and rigorous experimental methodologies. The core protocols are detailed below.

Radiometric Filter Binding Assay (for K_i and Inhibition Mode)

This assay is used to determine the initial velocities of the SMYD2-catalyzed methylation reaction in the presence of varying concentrations of substrate and inhibitor, allowing for the determination of the inhibition constant (K_i) and the mode of inhibition.

Methodology:

- **Reaction Mixture Preparation:** Reactions are set up containing SMYD2 enzyme, a specific peptide substrate (e.g., a p53-derived peptide), and the cofactor S-adenosyl-L-[methyl- ^3H]-methionine (^3H -SAM) in a suitable reaction buffer.
- **Inhibitor Addition:** Varying concentrations of **AZ505** are added to the reaction mixtures. Control reactions are performed without the inhibitor.
- **Reaction Initiation and Incubation:** The reaction is initiated and allowed to proceed for a defined period (e.g., 90 minutes) at a controlled temperature (e.g., pH 7.4).^[4]
- **Reaction Quenching:** The enzymatic reaction is stopped.
- **Filter Binding:** The reaction mixture is transferred to a filter membrane (e.g., phosphocellulose paper), which captures the radiolabeled peptide substrate.
- **Washing:** The filters are washed to remove unincorporated ^3H -SAM.
- **Scintillation Counting:** The amount of radioactivity retained on the filters, corresponding to the methylated peptide product, is quantified using a scintillation counter.
- **Data Analysis:** Initial reaction velocities are calculated and plotted in a double-reciprocal (Lineweaver-Burk) format against substrate concentrations. Analysis of these plots reveals the mode of inhibition (competitive, uncompetitive, etc.) and allows for the calculation of the K_i value.^[6]

Isothermal Titration Calorimetry (ITC) (for K_e and Thermodynamics)

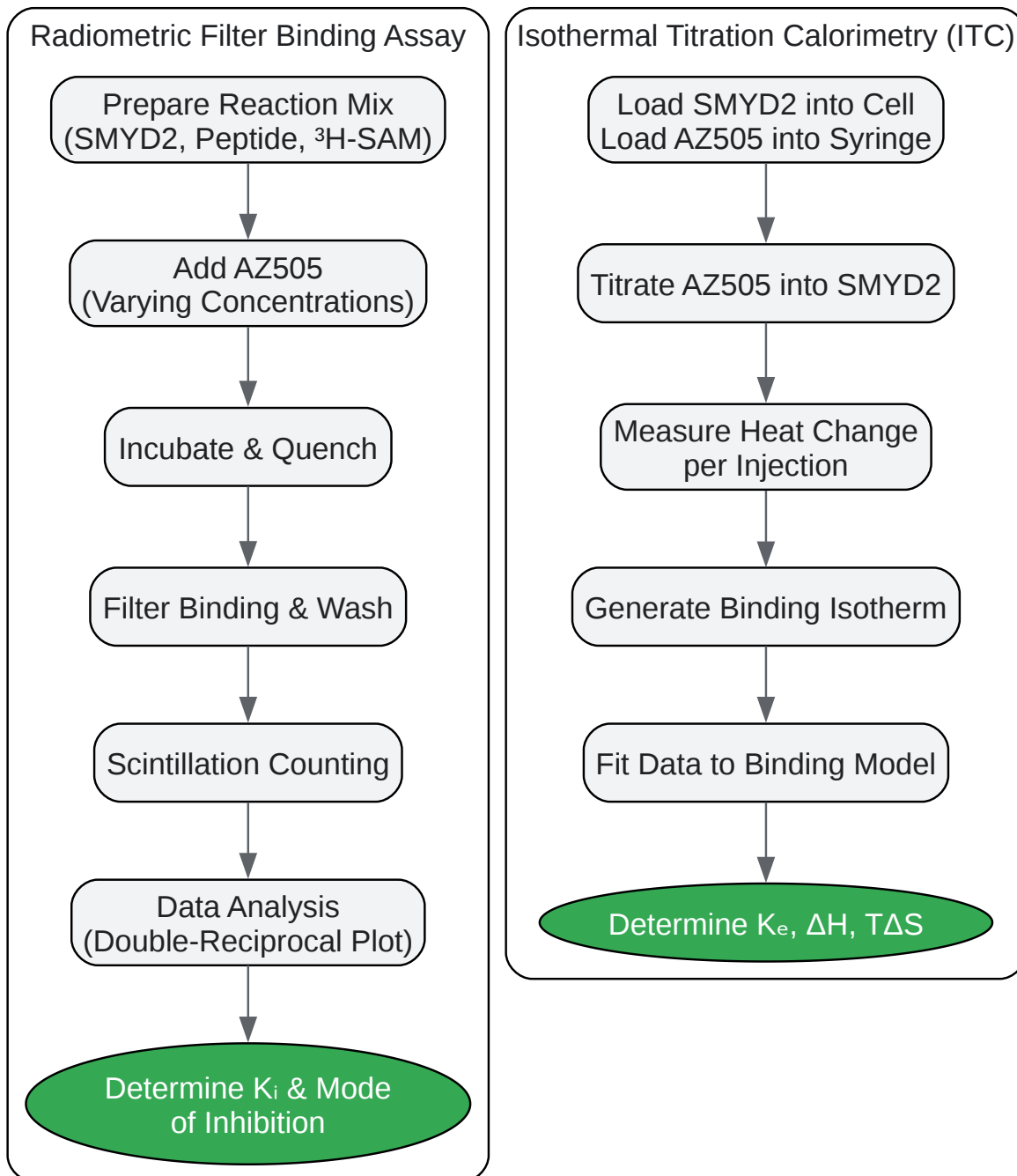
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment, including the dissociation constant (K_e), enthalpy (ΔH), and entropy (ΔS).

Methodology:

- **Sample Preparation:** A solution of purified SMYD2 protein is placed in the sample cell of the calorimeter. A concentrated solution of **AZ505** is loaded into the titration syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.
- **Titration:** A series of small, precise injections of the **AZ505** solution are made into the SMYD2 solution at a constant temperature.
- **Heat Measurement:** The ITC instrument measures the minute heat changes that occur with each injection as the **AZ505** binds to SMYD2. A reference cell containing buffer is used to subtract background heat effects.
- **Binding Isotherm Generation:** The measured heat per injection is plotted against the molar ratio of **AZ505** to SMYD2. This creates a binding isotherm curve.
- **Data Fitting:** The resulting isotherm is fitted to a binding model (e.g., a single-site binding model). This analysis yields the binding affinity (K_a , from which K_d is calculated), the stoichiometry of binding (N), and the enthalpy of binding (ΔH). The entropy (ΔS) is then calculated from these values.^[6]

Visualizations

Experimental Workflow for Kinetic Analysis



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Caption: Workflow for determining the kinetic and thermodynamic parameters of **AZ505** binding to SMYD2.

AZ505 Mechanism of Inhibition

Caption: **AZ505** competitively inhibits the binding of the peptide substrate to the SMYD2-SAM complex.

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